

The Discovery and Biochemical Journey of Carlinoside: A Technical Guide

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone C-glycoside characterized by a luteolin aglycone with glucose and arabinose sugar moieties, has emerged as a molecule of significant interest in the field of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of Carlinoside. It details the methodologies for its isolation and characterization, presents its known biological activities with available quantitative data, and elucidates its potential mechanisms of action, particularly focusing on its anti-inflammatory and antioxidant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the signaling pathways modulated by this natural compound.

Discovery and History

Carlinoside, chemically known as luteolin 6-C-glucoside-8-C-arabinoside, is a naturally occurring flavonoid.[1] Its discovery is intrinsically linked to the phytochemical investigation of plants from the Carlina genus, from which its name is derived. While a singular "discovery" paper is not readily identifiable in the public domain, early research into the chemical constituents of Carlina species, such as Carlina vulgaris, led to the identification of a rich profile of polyphenolic compounds.[2] Within this profile, Carlinoside was identified as one of the abundant C-glycosides of luteolin.[2]



The structural elucidation of **Carlinoside** was made possible through the application of modern chromatographic and spectroscopic techniques.[3] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in confirming its complex structure, which features a luteolin backbone with a glucose molecule attached at the C-6 position and an arabinose molecule at the C-8 position via robust carbon-carbon bonds.[1][3] This C-glycosidic nature confers greater stability to the molecule compared to the more common O-glycosides.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Carlinoside** is presented in Table 1.

Property	Value	Reference	
Molecular Formula	C27H30O16	[5]	
Molecular Weight	610.52 g/mol	[6]	
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8- [(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one	[5]	
Appearance	Likely a yellow, amorphous powder	Inferred from related flavonoids	
Solubility	Slightly soluble in water	Inferred from general flavonoid properties	

Biological Activities and Quantitative Data

Carlinoside is reported to possess a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects, which are characteristic of many flavonoids.[4] However, quantitative data for the pure compound is limited in publicly available literature. The



majority of studies have focused on the activities of plant extracts containing **Carlinoside** among other compounds.

Biological Activity	Assay	Test System	Result	Reference
Antioxidant	DPPH Radical Scavenging	In vitro chemical assay	Data for pure compound not available. Extracts of Carlina vulgaris containing carlinoside show activity.	[2]
Anti- inflammatory	Nitric Oxide (NO) Production Inhibition	LPS-induced RAW 264.7 macrophages	Data for pure compound not available. General methodology for flavonoids established.	[7][8]
Anti- inflammatory	Cytokine (e.g., TNF-α, IL-6) Inhibition	LPS-induced RAW 264.7 macrophages	Data for pure compound not available. General methodology for flavonoids established.	[8]
Anti- inflammatory	COX-2 and iNOS Expression Inhibition	LPS-induced RAW 264.7 macrophages	Data for pure compound not available. General methodology for flavonoids established.	[9]



Note: The absence of specific IC50 values for pure **Carlinoside** highlights a significant research gap and an opportunity for future investigation.

Experimental ProtocolsIsolation and Purification of Carlinoside

The isolation of **Carlinoside** from plant sources such as Carlina vulgaris or Lespedeza cuneata typically involves a multi-step chromatographic process.[2][10]

4.1.1. Extraction

- Air-dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a
 polar solvent, typically 80% methanol, at room temperature.[10]
- The solvent is removed under reduced pressure to yield a crude extract.[10]

4.1.2. Fractionation

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]
- The flavonoid glycosides, including Carlinoside, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).[10]

4.1.3. Chromatographic Purification

- The enriched fraction is subjected to column chromatography, often using a Diaion HP-20P column, with a stepwise gradient of methanol in water to yield several sub-fractions.[10]
- Final purification is achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a mobile phase gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10]
- Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are then combined and lyophilized.



Structural Elucidation

The definitive structure of isolated **Carlinoside** is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.[10]
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure, including the specific positions of the glycosidic linkages.[10]

Antioxidant Activity Assays

4.3.1. DPPH Radical Scavenging Assay

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]
- Various concentrations of the test compound (Carlinoside) are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
- The absorbance is measured at approximately 517 nm.[11]
- The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
 [11]

Anti-inflammatory Activity Assays

4.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

- RAW 264.7 macrophage cells are cultured in a suitable medium.[7]
- Cells are seeded in 96-well plates and allowed to adhere.



- The cells are pre-treated with various concentrations of Carlinoside for a period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]
- The IC50 value for NO production inhibition is calculated. A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[7]
- 4.4.2. Measurement of Pro-inflammatory Cytokine Production
- Following a similar cell culture and treatment protocol as the NO assay, the levels of proinflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
- 4.4.3. Western Blot Analysis for iNOS and COX-2 Expression
- RAW 264.7 cells are treated with Carlinoside and LPS as described above.[9]
- After treatment, the cells are lysed, and the total protein concentration is determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.[9]
- The protein bands are visualized, and their intensity is quantified to determine the effect of Carlinoside on the expression of these inflammatory enzymes.[9]

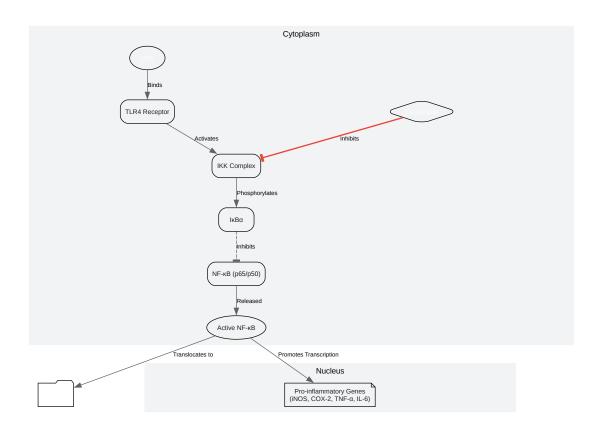
Signaling Pathways and Mechanisms of Action

Flavonoids, as a class, are known to exert their anti-inflammatory effects by modulating key signaling pathways. While direct evidence for **Carlinoside** is still emerging, it is hypothesized to act through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway



The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.[13] In resting cells, NF- κ B is held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins.[14] Upon stimulation by inflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF- α , and IL-6.[14][15] Flavonoids can inhibit this pathway at multiple points.[13]



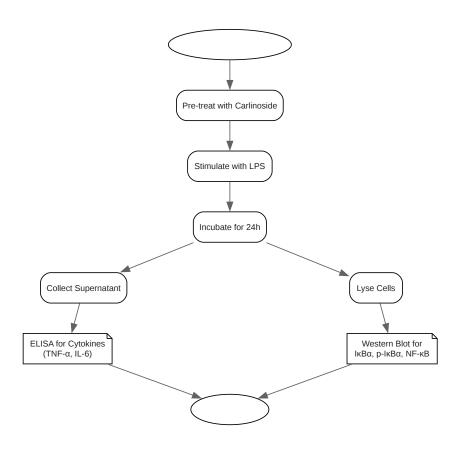
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Figure 1: Hypothesized inhibition of the NF-kB signaling pathway by Carlinoside.

Experimental Workflow for Investigating NF-kB Inhibition

The following diagram outlines a typical workflow to investigate the effect of **Carlinoside** on the NF-kB pathway.





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Figure 2: Experimental workflow for studying NF-kB inhibition.

Synthesis

To date, the total synthesis of **Carlinoside** has not been reported in the literature. However, methods for the total synthesis of its aglycone, luteolin, have been developed.[1][16] These synthetic routes could potentially be adapted for the synthesis of **Carlinoside** through subsequent glycosylation steps, although this would present significant regiochemical challenges. The development of a synthetic route to **Carlinoside** would be a valuable contribution to the field, enabling the production of large quantities of the pure compound for further biological evaluation.

Conclusion and Future Directions



Carlinoside represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While its presence in various plant species is well-documented, a significant gap exists in the literature concerning the quantitative biological activities of the pure compound. Future research should focus on the preparative-scale isolation of Carlinoside to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and confirming its modulatory effects on key signaling pathways, such as NF-kB, will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent. Furthermore, the development of a total synthesis would provide an invaluable tool for structure-activity relationship studies and ensure a consistent supply for preclinical and clinical investigations.

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